Dimethyl 4-chlorotridecanedioate
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Overview
Description
Dimethyl 4-chlorotridecanedioate is an organic compound with the molecular formula C15H27ClO4 It is a derivative of tridecanedioic acid, where the carboxylic acid groups are esterified with methanol, and one of the hydrogen atoms on the carbon chain is replaced by a chlorine atom
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Dimethyl 4-chlorotridecanedioate typically involves the esterification of 4-chlorotridecanedioic acid with methanol in the presence of a catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete esterification. The general reaction scheme is as follows:
4-chlorotridecanedioic acid+2CH3OH→Dimethyl 4-chlorotridecanedioate+2H2O
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions, higher yields, and reduced production times. The use of catalysts such as sulfuric acid or p-toluenesulfonic acid is common to facilitate the esterification process.
Chemical Reactions Analysis
Types of Reactions: Dimethyl 4-chlorotridecanedioate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester groups to alcohols.
Substitution: The chlorine atom can be substituted with other nucleophiles, such as hydroxide ions, to form different derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophilic substitution reactions often use reagents like sodium hydroxide (NaOH) or potassium hydroxide (KOH).
Major Products Formed:
Oxidation: Formation of 4-chlorotridecanedioic acid or 4-chlorotridecanone.
Reduction: Formation of 4-chlorotridecanediol.
Substitution: Formation of 4-hydroxytridecanedioate derivatives.
Scientific Research Applications
Dimethyl 4-chlorotridecanedioate has several applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential effects on biological systems, including enzyme interactions and metabolic pathways.
Medicine: Investigated for its potential use in drug development, particularly in the design of prodrugs and drug delivery systems.
Industry: Utilized in the production of specialty chemicals, polymers, and coatings due to its unique chemical properties.
Mechanism of Action
The mechanism of action of Dimethyl 4-chlorotridecanedioate involves its interaction with various molecular targets and pathways. The ester groups can undergo hydrolysis to release the active carboxylic acid, which can then interact with enzymes or receptors in biological systems. The chlorine atom can also participate in halogen bonding, influencing the compound’s reactivity and interactions.
Comparison with Similar Compounds
Dimethyl 4-chlorotridecanedioate can be compared with other similar compounds, such as:
Dimethyl 4-bromotridecanedioate: Similar structure but with a bromine atom instead of chlorine, leading to different reactivity and applications.
Dimethyl 4-fluorotridecanedioate:
Dimethyl 4-iodotridecanedioate: The presence of an iodine atom makes it more reactive in certain substitution reactions.
Properties
CAS No. |
112674-01-8 |
---|---|
Molecular Formula |
C15H27ClO4 |
Molecular Weight |
306.82 g/mol |
IUPAC Name |
dimethyl 4-chlorotridecanedioate |
InChI |
InChI=1S/C15H27ClO4/c1-19-14(17)10-8-6-4-3-5-7-9-13(16)11-12-15(18)20-2/h13H,3-12H2,1-2H3 |
InChI Key |
VATGVFHNUYPZDV-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)CCCCCCCCC(CCC(=O)OC)Cl |
Origin of Product |
United States |
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